3-(3-Bromophenyl)-1-(2-chlorophenyl)propan-1-one
Overview
Description
3-(3-Bromophenyl)-1-(2-chlorophenyl)propan-1-one, also known as 3-BP-2-CP, is an organic compound with a wide range of applications in the fields of synthetic chemistry and scientific research. This compound is a derivative of phenylpropane and is composed of two aromatic rings, one with three bromine atoms and the other with two chlorine atoms. It is a colorless solid with a molecular weight of 257.25 g/mol and a melting point of 78.2 °C. 3-BP-2-CP has a wide range of applications, from use as a reagent in organic synthesis to its use as a model compound for studying the mechanism of action of drugs.
Scientific Research Applications
Applications in Bioproduction and Separation Processes
The compound 3-(3-Bromophenyl)-1-(2-chlorophenyl)propan-1-one does not have direct mentions in the literature; however, its structural analogs and related compounds play significant roles in biologically produced chemicals and their separation processes. For instance, 1,3-Propanediol and 2,3-butanediol, which are structurally related to the compound of interest, have wide applications due to their roles in industrial bioproduction. The separation of these diols from fermentation broth, a process that can be analogous to handling compounds like 3-(3-Bromophenyl)-1-(2-chlorophenyl)propan-1-one, constitutes more than 50% of the total costs in microbial production. Techniques such as evaporation, distillation, and membrane filtration are crucial in the downstream processing of biologically produced chemicals, highlighting the importance of efficient separation technologies in bioproduction (Zhi-Long Xiu & A. Zeng, 2008).
Environmental Impact and Degradation
Chlorophenols and bromophenones, compounds with structural similarities to 3-(3-Bromophenyl)-1-(2-chlorophenyl)propan-1-one, are significant environmental pollutants that necessitate effective degradation strategies. The environmental impact of such compounds is a concern due to their toxicity and persistence. For example, chlorophenols exert moderate toxic effects on both mammalian and aquatic life, and their presence in the environment underscores the need for efficient degradation methods. Zero valent iron (ZVI) and bimetallic systems have shown potential in dechlorinating chlorophenols, suggesting similar approaches could be effective for the degradation of compounds like 3-(3-Bromophenyl)-1-(2-chlorophenyl)propan-1-one. Such methods involve dechlorination, sorption, and co-precipitation, highlighting the importance of research into the environmental behavior and degradation of halogenated organic compounds (B. Gunawardana, N. Singhal, & P. Swedlund, 2011).
properties
IUPAC Name |
3-(3-bromophenyl)-1-(2-chlorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO/c16-12-5-3-4-11(10-12)8-9-15(18)13-6-1-2-7-14(13)17/h1-7,10H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKFPUNUVMVVRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501228737 | |
Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501228737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-1-(2-chlorophenyl)propan-1-one | |
CAS RN |
898760-45-7 | |
Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2-chlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501228737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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